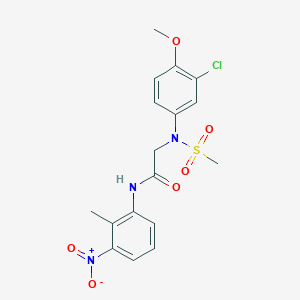
5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone, also known as thiosemicarbazone, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is synthesized through a simple reaction between thiosemicarbazide and an aldehyde or ketone, and has been shown to possess a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone is not fully understood, but it is believed to involve the formation of complexes with metal ions and/or proteins. Thiosemicarbazone has been shown to inhibit the activity of various enzymes, including ribonucleotide reductase, which is involved in DNA synthesis, and cathepsin B, which is involved in protein degradation. Thiosemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Thiosemicarbazone has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has been shown to have anticancer activity, both in vitro and in vivo, against a range of cancer cell lines, including breast, lung, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone is its ease of synthesis, which makes it a readily available starting material for the synthesis of other biologically active compounds. Thiosemicarbazone also has a relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has some limitations for lab experiments, including its low solubility in water and its tendency to form complexes with metal ions, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many future directions for research on 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone. One area of research is the development of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone derivatives with improved solubility and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone, including its interactions with metal ions and proteins. Additionally, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases, and further research is needed to explore these applications.
Aplicaciones Científicas De Investigación
Thiosemicarbazone has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. Thiosemicarbazone has also been investigated for its potential as a chelating agent for heavy metal ions, and as a fluorescent probe for detecting metal ions and amino acids. In addition, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-15-12(16)11(14(2)13(15)17)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGMOQYTSIWVJY-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2)/N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4650891.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide](/img/structure/B4650896.png)
![methyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4650904.png)
![2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4650928.png)
![1-(3,5-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650940.png)
![2-{1-(4-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4650941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4650946.png)
![N-cyclopentyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4650953.png)


![methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4650966.png)
![ethyl 4-{[7-[(methylsulfonyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4650970.png)
![methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)